4-n-Octyloxybenzoic acid

描述

Historical Context of Benzoic Acid Derivatives in Liquid Crystals and Advanced Materials Research

The investigation of benzoic acid derivatives has been a cornerstone in the development of liquid crystal technology and materials science. nih.gov Historically, scientists recognized that the rigid, rod-like structure of many benzoic acid derivatives, a consequence of the benzene (B151609) ring, is a key prerequisite for the formation of liquid crystalline phases, also known as mesophases. researchgate.net These materials exhibit properties of both conventional liquids, such as fluidity, and solid crystals, like molecular order. This duality has made them indispensable in applications such as liquid crystal displays (LCDs). solubilityofthings.com The ability of benzoic acid derivatives to self-assemble into ordered structures through intermolecular forces, particularly hydrogen bonding, has been a central theme of this research. nih.gov This self-assembly is crucial for creating materials with specific optical and electronic properties.

Current State of Scholarly Investigations on 4-n-Octyloxybenzoic Acid

Current research on this compound is vibrant and multifaceted. Scientists are actively exploring its use as a fundamental building block for creating novel and complex materials. smolecule.comresearchgate.net One area of significant interest is the formation of hydrogen-bonded liquid crystal complexes, where this compound is combined with other molecules to create new supramolecular structures with unique mesomorphic properties. researchgate.nettandfonline.com These studies often employ techniques like mechanochemistry, a solvent-free method for synthesizing these complexes. researchgate.net

Furthermore, detailed investigations into the physical properties of this compound are ongoing. This includes studies of its various crystalline forms (polymorphs), which have been shown to exhibit different mechanical properties, with some being plastic and others brittle. researchgate.netnih.gov Advanced analytical techniques such as inverse gas chromatography are being used to determine its thermodynamic properties with high precision. researchgate.nettandfonline.com The behavior of this compound at surfaces and in thin films is another active research area, revealing complex surface-induced transitions. journaldephysique.orgtandfonline.com

Defining the Research Scope for this compound

The research scope for this compound is primarily centered on its role in materials science, particularly in the field of liquid crystals. Key areas of investigation include:

Synthesis and Characterization: Developing efficient methods for synthesizing high-purity this compound and its derivatives. upt.roprepchem.com

Liquid Crystalline Properties: A detailed study of its nematic and smectic phases, including the temperatures at which these transitions occur. sigmaaldrich.comtandfonline.com

Crystal Engineering: Exploring how its molecular structure dictates the packing of molecules in the solid state and how this can be manipulated to achieve desired properties. researchgate.net

Supramolecular Chemistry: Using this compound as a building block to create more complex, hydrogen-bonded liquid crystalline systems with tailored functionalities. researchgate.netresearchgate.net

Thermodynamic and Physical Properties: Quantifying its thermal stability, phase behavior, and other physical characteristics to provide a fundamental understanding for its application in advanced materials. researchgate.netacs.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H22O3 | smolecule.comscbt.com |

| Molecular Weight | 250.33 g/mol | sigmaaldrich.comscbt.com |

| Appearance | White to almost white powder or crystalline solid | smolecule.com |

| Melting Point | 101-105 °C | sigmaaldrich.com |

| Solubility | Low in water; soluble in organic solvents like ethanol, methanol (B129727), and chloroform | solubilityofthings.comsmolecule.com |

Liquid Crystalline Phase Transition Temperatures

| Transition | Temperature (°C) | Reference |

|---|---|---|

| Crystalline to Smectic | 101 | sigmaaldrich.comtandfonline.com |

| Smectic to Nematic | 108 | sigmaaldrich.comtandfonline.com |

| Nematic to Isotropic | 147 | sigmaaldrich.comtandfonline.com |

Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | tandfonline.comresearchgate.net |

| Space Group | Pī | tandfonline.comresearchgate.net |

| Lattice Parameters (a, b, c) | a = 12.207(3) Å | tandfonline.comresearchgate.net |

| b = 13.424(3) Å | tandfonline.comresearchgate.net | |

| c = 4.8666(16) Å | tandfonline.comresearchgate.net | |

| Lattice Angles (α, β, γ) | α = 91.26(2)° | tandfonline.comresearchgate.net |

| β = 91.46(3)° | tandfonline.comresearchgate.net | |

| γ = 116.756(14)° | tandfonline.comresearchgate.net | |

| Volume (V) | 711.4(3) ų | tandfonline.comresearchgate.net |

| Molecules per unit cell (Z) | 2 | tandfonline.comresearchgate.net |

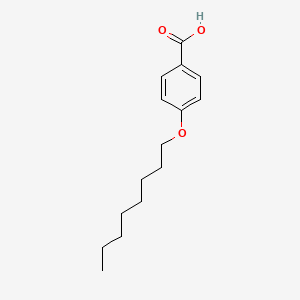

Structure

3D Structure

属性

IUPAC Name |

4-octoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALWCYFULVHLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025807 | |

| Record name | 4-Octyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992) | |

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2493-84-7 | |

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyloxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Octyloxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octyloxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(OCTYLOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04GD4OJ7FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

226 °F (Turbid) (NTP, 1992) | |

| Record name | P-N-OCTYLOXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20816 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations of 4 N Octyloxybenzoic Acid

Established Synthesis Routes

Traditional methods for the synthesis of 4-n-octyloxybenzoic acid primarily rely on two well-established chemical pathways: the protection of the carboxylic acid function via esterification followed by etherification and subsequent hydrolysis, and the direct alkylation of a suitable benzoic acid derivative.

This synthetic strategy involves a multi-step process that begins with the protection of the carboxylic acid group of a 4-hydroxybenzoic acid precursor, typically by converting it into an ester. This protection is necessary to prevent the acidic proton of the carboxyl group from interfering with the subsequent alkylation step.

The synthesis commences with the esterification of 4-hydroxybenzoic acid. A common approach is the Fischer esterification, where the acid is refluxed with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. prepchem.com For instance, methyl 4-hydroxybenzoate (B8730719) can be prepared by dissolving 4-hydroxybenzoic acid in methanol with concentrated sulfuric acid and boiling the mixture under reflux. prepchem.com

Once the ester, for example, ethyl p-hydroxybenzoate, is formed and isolated, the next step is the etherification of the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide is formed by a base and then reacted with an alkyl halide. In the case of this compound synthesis, the protected 4-hydroxybenzoate is treated with a base like potassium carbonate and then reacted with 1-bromooctane (B94149).

The final step in this pathway is the hydrolysis of the ester group to reveal the carboxylic acid. This is generally accomplished by saponification, where the ester is heated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The resulting carboxylate salt is then acidified with a mineral acid (e.g., HCl) to precipitate the final product, this compound. researchgate.net

A specific example of this pathway involves the reaction of ethyl p-hydroxybenzoate with n-octyl bromide, which after purification, yields the desired product. prepchem.com

Table 1: Example of Esterification-Hydrolysis Pathway

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Etherification | Ethyl p-hydroxybenzoate, n-octyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., ethanol) | Ethyl 4-n-octyloxybenzoate | - |

| 2. Hydrolysis | Ethyl 4-n-octyloxybenzoate | Base (e.g., KOH), then Acid (e.g., HCl) | this compound | 71.6% prepchem.com |

The most common method for the synthesis of this compound is the direct alkylation of 4-hydroxybenzoic acid, a classic example of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile and attacks an octyl halide (e.g., 1-bromooctane) in an SN2 reaction. masterorganicchemistry.comwikipedia.orgyoutube.com

In a typical procedure, 4-hydroxybenzoic acid is dissolved in a suitable solvent, often an alcohol like ethanol, and treated with a base. Common bases for this reaction include potassium hydroxide (KOH) or sodium hydroxide (NaOH), which deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl group. The resulting dianion is then reacted with an alkylating agent, such as 1-bromooctane or 1-iodooctane. jk-sci.com Upon completion of the reaction, the mixture is acidified. The acidification step serves to protonate the carboxylate group, leading to the precipitation of the this compound product, which can then be purified by recrystallization.

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides like 1-bromooctane, as secondary and tertiary halides are more prone to undergo elimination reactions as a side reaction. wikipedia.org

Table 2: Reagents for Direct Alkylation of 4-Hydroxybenzoic Acid

| Starting Material | Alkylating Agent | Base | Solvent |

|---|---|---|---|

| 4-Hydroxybenzoic acid | 1-Bromooctane | KOH / NaOH | Ethanol |

Novel Synthetic Approaches for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of organic compounds. These include mechanochemistry and the use of advanced catalytic systems.

Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a green synthetic tool. researchgate.netnih.gov This solvent-free or low-solvent approach can lead to the formation of novel materials, including co-crystals with unique properties. rsc.orgesrf.fr Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice.

In the context of this compound, mechanochemical methods, such as grinding or milling, can be employed to form co-crystals with other organic molecules, particularly those containing complementary functional groups for hydrogen bonding, like N-containing bases. rsc.org For example, benzoic acid and its derivatives have been shown to form co-crystals with molecules like piperazine (B1678402) and 2-aminopyrimidine (B69317) through mechanical grinding. rsc.org This technique offers the potential to create new supramolecular assemblies of this compound, which could lead to materials with modified liquid crystalline properties, solubility, or thermal stability. The formation of these complexes is driven by the creation of strong intermolecular interactions, such as hydrogen bonds between the carboxylic acid group of this compound and a basic site on the co-former molecule.

To improve the efficiency of established synthetic routes like the Williamson ether synthesis, advanced catalytic methods can be employed. Phase-transfer catalysis (PTC) is a particularly relevant technique for the synthesis of ethers from phenols. theaic.orgimpag.ch

In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. crdeepjournal.orgptfarm.plresearchgate.net The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 1-bromooctane. crdeepjournal.org This method can lead to faster reaction times, milder reaction conditions, and improved yields by enhancing the contact between the reactants.

Table 3: Common Phase-Transfer Catalysts

| Catalyst Type | Example |

|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) |

| Quaternary Ammonium Salts | Aliquat 336 |

Derivatization and Functionalization of this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. These derivatization reactions are fundamental to the incorporation of this molecule into more complex structures, such as liquid crystal polymers and pharmaceutical compounds.

The most common derivatization reactions involve the conversion of the carboxylic acid into esters and amides.

Esterification: this compound can be readily converted into its corresponding esters through reaction with various alcohols in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. A more reactive intermediate, 4-n-octyloxybenzoyl chloride, can be formed by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride can then be reacted with an alcohol or a phenol (B47542) to form the desired ester with high efficiency. For instance, the reaction of 4-n-octyloxybenzoyl chloride with 4-hydroxybenzoic acid yields 4-(4-octyloxybenzoyloxy)benzoic acid, an important intermediate for liquid crystals. researchgate.net

Amidation: Similarly, amides can be synthesized by reacting this compound with amines. nih.gov The direct condensation of the carboxylic acid and an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by using newer reagents like phosphonitrilic chloride. iajpr.com Alternatively, the more reactive 4-n-octyloxybenzoyl chloride can be reacted with a primary or secondary amine to form the corresponding amide. nih.gov This reaction is a cornerstone in the synthesis of a wide variety of organic molecules. thieme-connect.de

These derivatization reactions allow for the fine-tuning of the molecular structure and, consequently, the physical properties of the resulting materials.

Table 4: Key Derivatives of this compound

| Derivative Class | Reagents for Synthesis | Resulting Functional Group |

|---|---|---|

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | -COOR |

| Acid Chlorides | Thionyl Chloride (SOCl₂) | -COCl |

Synthesis of Chiral Ferroelectric Benzoates from this compound

The synthesis of chiral ferroelectric liquid crystals from this compound is centered on the introduction of a chiral center into the molecular structure, which is essential for inducing spontaneous polarization, a hallmark of ferroelectricity. While specific literature detailing the synthesis of a ferroelectric benzoate (B1203000) directly from this compound is not abundant, the general and well-established chemical pathway involves the esterification of the carboxylic acid with a chiral alcohol. This reaction creates a chiral ester, which, if designed with appropriate molecular geometry and dipole moments, can exhibit ferroelectric liquid crystal phases, such as the chiral smectic C (SmC*) phase. banglajol.inforesearchgate.net

The key principle is that the molecular chirality breaks the mirror symmetry of the smectic C phase, allowing for a net spontaneous polarization to develop. researchgate.netmdpi.com The synthesis strategy, therefore, involves selecting a chiral alcohol with a known configuration (e.g., (S)- or (R)-) to react with this compound.

A representative synthetic route is the Steglich esterification or a similar acid-catalyzed esterification method. In this process, this compound is reacted with a chiral alcohol, such as (S)-2-octanol or another suitable chiral secondary alcohol, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

General Reaction Scheme:

3 R-COOH + LnCl₃ + 3 NaOH → Ln(R-COO)₃ + 3 NaCl + 3 H₂O (where R-COOH is this compound and Ln is Eu or Tb)

Structural and Morphological Investigations of 4 N Octyloxybenzoic Acid

Crystalline Polymorphism and Phase Behavior

4-n-Octyloxybenzoic acid is a thermotropic liquid crystal, meaning it exhibits liquid crystalline properties within a specific temperature range. Upon heating, the crystalline solid does not directly melt into an isotropic liquid but transitions through intermediate mesophases. The compound melts from its crystalline state into a smectic phase at 101°C, followed by a transition to a nematic phase at 108°C, and finally becomes an isotropic liquid at 147°C. tandfonline.comsigmaaldrich.com The study of its crystalline structure is crucial for understanding the basis of its mesogenic behavior.

The existence of different crystalline forms, or polymorphs, can significantly influence the physical properties of a compound. Research has indicated the presence of dimorphs for this compound, suggesting that it can crystallize in more than one distinct solid-state arrangement. acs.org The characterization of these polymorphs involves various analytical techniques to determine their unique crystal structures, thermal stabilities, and phase transition behaviors. The specific conditions of crystallization, such as the choice of solvent and the rate of cooling, can dictate which polymorph is formed.

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. carleton.edu Studies using this method have provided a detailed molecular and supramolecular picture of this compound in its crystalline state. tandfonline.com

Crystallographic analysis has established that this compound crystallizes in the triclinic space group Pī. tandfonline.comresearchgate.net This space group is centrosymmetric. The detailed lattice parameters determined from single-crystal XRD are summarized in the table below. tandfonline.comresearchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |

| Triclinic | Pī | 12.207(3) | 13.424(3) | 4.8666(16) | 91.26(2) | 91.46(3) | 116.756(14) | 711.4(3) | 2 |

Table 1: Crystallographic data for this compound. tandfonline.comresearchgate.net

A defining feature of the crystal structure of this compound, like many carboxylic acids, is the formation of dimers through intermolecular hydrogen bonds. tandfonline.commdpi.com Two molecules are arranged in a head-to-head fashion, where the carboxylic acid groups interact to form a cyclic motif. tandfonline.com This association involves two strong O—H···O hydrogen bonds, creating a centrosymmetric dimer. nih.gov The length of the intermolecular hydrogen bond between the hydroxyl oxygen and the carbonyl oxygen has been measured to be 2.631(3) Å. tandfonline.com This robust dimeric structure is a key element of the molecular self-assembly in the solid state and influences the subsequent formation of liquid crystal phases upon heating. tandfonline.com

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface topography of a sample. It provides valuable information about the microstructure, such as crystal habit, particle size, and surface morphology. While SEM is a standard method for characterizing the microstructure of materials, detailed studies focusing specifically on the surface features of this compound crystals are not widely documented in the reviewed scientific literature. In general, SEM analysis would reveal the external morphology of the crystalline polymorphs, providing visual evidence of their shape and aggregation patterns. researchgate.net

Single Crystal X-ray Diffraction Studies of this compound

Mesophase Structures and Transitions

The thermotropic liquid crystal this compound exhibits a rich polymorphism, transitioning through several distinct mesophases upon heating. These intermediate phases, between the crystalline solid and the isotropic liquid state, are characterized by varying degrees of molecular order. The sequence of phase transitions for this compound typically follows the path from a crystalline solid to a smectic C phase, then to a nematic phase, and finally to an isotropic liquid upon increasing temperature.

Smectic Phases (SmA, SmC, SmG)

Members of the 4-n-alkoxybenzoic acid homologous series, including this compound, are known to form smectic phases. Specifically, this compound is reported to exhibit a smectic C (SmC) phase. journaldephysique.orgresearchgate.net In the SmC phase, the constituent molecules are arranged in layers, with the long molecular axes tilted with respect to the layer normal. This tilted arrangement is a key characteristic that distinguishes it from the orthogonal smectic A (SmA) phase.

While the bulk phase of this compound is predominantly characterized by the SmC phase, studies have observed the growth of surface layers with smectic A characteristics under certain conditions. journaldephysique.org This suggests that surface interactions can induce a phase that is different from the bulk. The transition from the crystalline solid to the smectic C phase for this compound occurs at approximately 101°C. sigmaaldrich.com There is limited specific information available in the provided search results regarding a distinct smectic G (SmG) phase for this particular compound.

Nematic Phase

Upon further heating, this compound undergoes a transition from the smectic C phase to a nematic (N) phase at approximately 108°C. sigmaaldrich.com The nematic phase is less ordered than the smectic phase. While it maintains a long-range orientational order, with the molecules tending to align along a common director, it lacks the layered structure of the smectic phases. researchgate.net The nematic phase of this compound is characterized by its fluidity and the presence of thread-like defects, which are observable under a polarizing microscope. The formation and stability of the nematic phase are significantly influenced by the dimerization of the acid molecules through hydrogen bonding. researchgate.net

Isotropic Phase Transitions

The final liquid crystal phase transition for this compound is from the nematic phase to the isotropic liquid (Iso) phase. This transition, also known as the clearing point, occurs at approximately 147°C. sigmaaldrich.com At this temperature, the remaining long-range orientational order of the nematic phase is lost, and the substance becomes a clear, disordered liquid. The transition is reversible upon cooling.

| Transition | Temperature (°C) |

| Crystalline to Smectic C | 101 |

| Smectic C to Nematic | 108 |

| Nematic to Isotropic | 147 |

Note: The transition temperatures are approximate and can be influenced by sample purity and experimental conditions. sigmaaldrich.com

Influence of Intermolecular Interactions on Mesophase Formation

The mesophase behavior of this compound is fundamentally governed by intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of two molecules, which leads to the formation of stable dimers. researchgate.netresearchgate.net This dimerization effectively creates a more elongated and rigid molecular unit, which is conducive to the formation of liquid crystalline phases. nih.gov

Surface-Induced Transitions in Nematic Phase

The nematic phase of this compound can exhibit unique behaviors when in contact with a surface. Research has shown that when the nematic phase is oriented between SiO evaporation-coated glass plates, a decrease in temperature can lead to several surface-induced transitions. journaldephysique.org These include a spontaneous twist and bifurcation of the surface orientation and a surface-induced texture instability. journaldephysique.org

Furthermore, as the temperature is lowered, there is an observed growth of a surface layer and "batonnets" that exhibit smectic A characteristics, even though the bulk phase transitions to smectic C. journaldephysique.org This phenomenon is tentatively explained by an increase in the concentration of monomers at the surface. The resulting decrease in surface nematic order is believed to favor the growth of a surface smectic A phase over the smectic C phase that forms in the bulk. journaldephysique.org

Effect of Doping with Nanoparticles on Mesophase Structure

The introduction of nanoparticles into a liquid crystal matrix can significantly alter its physical properties and mesophase behavior. While specific studies on this compound are not detailed in the provided search results, research on similar 4-n-alkoxybenzoic acids, such as 4-decyloxybenzoic acid, provides insight into the potential effects. Doping with nanoparticles, such as zinc oxide (ZnO), can lead to a marked alteration in the mesogenic behavior. researchgate.netkipmi.or.id

In studies involving 4-decyloxybenzoic acid, doping with ZnO nanoparticles that were pre-functionalized with the same mesogen resulted in a significant shift in the nematic-to-isotropic transition temperature (a shift of about 31°C) and a decrease of over 10°C for the onset of the liquid crystalline phase, without quenching any of the existing mesophases. researchgate.netkipmi.or.id This suggests that the presence of nanoparticles can disrupt the molecular packing and alter the intermolecular interactions that govern the phase transitions. The effect of doping is often dependent on the concentration, size, and surface functionalization of the nanoparticles. researchgate.netkipmi.or.id Similar effects would be anticipated in this compound, where the nanoparticles could influence the hydrogen bonding and packing of the mesogens, thereby modifying the stability and transition temperatures of the smectic and nematic phases.

Magnetic Nanoparticles (e.g., Fe3O4)

The incorporation of magnetic nanoparticles, such as magnetite (Fe3O4), into liquid crystalline materials like this compound (OBA) has been a subject of significant research. These studies aim to create novel composite materials with tunable properties, where the long-range orientational order of the liquid crystal can be influenced by an external magnetic field. The interaction between the magnetic nanoparticles and the liquid crystal molecules can lead to substantial changes in the structural and morphological characteristics of the host material.

Research on calamitic liquid crystals, including the homologous series of p-n-alkoxybenzoic acids to which this compound belongs, has demonstrated that the dispersion of Fe3O4 nanoparticles induces notable effects on the mesomorphic behavior. rasayanjournal.co.in The nanoparticles, when dispersed within the liquid crystal matrix, can disrupt the molecular packing, leading to a decrease in the phase transition temperatures.

Detailed investigations on p-decyloxybenzoic acid (10OBA) and p-undecyloxybenzoic acid (11OBA), which are close homologues of this compound, have shown a consistent reduction in the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid) upon the addition of Fe3O4 nanoparticles. rasayanjournal.co.in This phenomenon is attributed to the nanoparticles interfering with the intermolecular interactions that stabilize the liquid crystalline phases. Differential Scanning Calorimetry (DSC) studies have quantified these changes, revealing a decrease in the enthalpy of the phase transitions as well. rasayanjournal.co.in This suggests that the presence of nanoparticles weakens the collective interactions of the liquid crystal molecules.

Furthermore, the dispersion of Fe3O4 nanoparticles has been observed to influence the nematic thermal range. In studies of 10OBA and 11OBA, the nematic range was found to increase with the addition of Fe3O4 nanoparticles, indicating a stabilization of the nematic phase over a broader temperature range. rasayanjournal.co.in

Spectroscopic and microscopic techniques are crucial for characterizing these composite materials. Polarizing Optical Microscopy (POM) is used to observe the textures of the liquid crystalline phases and identify the phase transition temperatures. Scanning Electron Microscopy (SEM) provides insights into the morphology of the composite and the distribution of the nanoparticles within the liquid crystal matrix. Fourier Transform Infrared (FTIR) spectroscopy can be employed to study the interactions between the nanoparticles and the liquid crystal molecules, with changes in the vibrational modes indicating molecular-level interactions. rasayanjournal.co.in

The following table summarizes the expected impact of Fe3O4 nanoparticle dispersion on the thermal properties of this compound, based on the findings from its homologous series.

| Property | Observation |

| Clearing Temperature (T_c) | Expected to decrease with increasing nanoparticle concentration. |

| Enthalpy of Transition (ΔH) | Expected to decrease, indicating a disruption of intermolecular forces. |

| Nematic Range | May be broadened, suggesting a stabilization of the nematic phase. |

Spectroscopic Characterization of 4 N Octyloxybenzoic Acid and Its Assemblies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in probing the functional groups, bonding arrangements, and subtle molecular interactions within 4-n-octyloxybenzoic acid.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for characterizing the vibrational modes of this compound, offering insights into its behavior as a liquid crystal and its ability to form complex structures through hydrogen bonding.

Studies of this compound in the terahertz (THz) frequency range, specifically between 6-18 THz, have been conducted using FT-IR spectroscopy to characterize its liquid crystalline properties. tandfonline.combiust.ac.bw This intermediate THz region provides valuable information on low-frequency vibrational modes. The material is distinguished by distinct absorption bands within this range. tandfonline.combiust.ac.bw

A strong correlation has been observed between the experimentally measured frequencies and the theoretical frequencies calculated using Density Functional Theory (DFT) for a single molecule of this compound. tandfonline.combiust.ac.bw This indicates that the absorption bands observed in this region are primarily due to intramolecular vibrations. tandfonline.combiust.ac.bw Research has identified several absorption bands for this compound in this spectral region, as detailed in the table below.

| Experimental Frequency (THz) | Theoretical Frequency (THz) | Vibrational Mode Assignment |

| 8.1 | 8.0 | O-C-C bending |

| 10.1 | 10.2 | C-C-C bending |

| 12.8 | 12.7 | C-H wagging |

| 14.5 | 14.6 | C-H rocking |

| 16.9 | 16.8 | C-O-C torsion |

| (Data derived from studies on benzoic acid class liquid crystals) tandfonline.combiust.ac.bw |

The consistency between experimental and theoretical data underscores the utility of FT-IR spectroscopy in the THz range for identifying and understanding the vibrational characteristics of liquid crystals like this compound. tandfonline.combiust.ac.bw

FT-IR spectroscopy is pivotal in distinguishing between intramolecular (within a molecule) and intermolecular (between molecules) interactions in this compound. In the 6–18 THz range, analysis of the FT-IR spectrum, when compared with single-molecule DFT calculations, reveals that the observed absorption bands for this compound are attributable to intramolecular interactions. tandfonline.combiust.ac.bw

More broadly, across the mid-infrared range, specific vibrational modes are sensitive to the molecular environment. For instance, the stretching vibration of the carbonyl group (C=O) and the hydroxyl group (O-H) of the carboxylic acid are particularly informative. Changes in the position and shape of these bands can indicate the presence of intermolecular hydrogen bonding, which leads to the formation of dimers and other self-assembled structures characteristic of liquid crystals. researchgate.net The formation of these dimers through hydrogen bonds is a key intermolecular interaction that dictates the liquid crystalline properties of this compound.

FT-IR spectroscopy serves as a definitive method for confirming the formation of hydrogen bonds when this compound (often abbreviated as 8OBA) forms complexes with other molecules, such as dicarboxylic acids. researchgate.net The formation of a hydrogen bond between the carboxylic acid group of 8OBA and a hydrogen bond acceptor is typically observed through distinct changes in the infrared spectrum.

Specifically, the broad O-H stretching band of the carboxylic acid dimer, usually centered around 3000 cm⁻¹, shows significant changes upon the formation of a new hydrogen-bonded complex. rsc.orgrsc.org Furthermore, the C=O stretching vibration, which appears around 1700 cm⁻¹ for the dimer, will shift in frequency, indicating a change in the electronic environment of the carbonyl group due to the formation of a new intermolecular hydrogen bond. rsc.orgrsc.org For example, in studies of hydrogen-bonded liquid crystal complexes between 4-n-alkoxybenzoic acids and various pyridine (B92270) derivatives, the analysis of the carbonyl stretching region allows for the identification and quantification of different species, including the acid dimer and the new acid-pyridine heterocomplex. rsc.orgrsc.org This detailed analysis confirms the successful formation of the intended hydrogen-bonded structures. researchgate.net

Raman Spectroscopy Studies

Raman spectroscopy is a complementary vibrational technique used to study the molecular structure and phase transitions of this compound. It is particularly sensitive to vibrations of the molecular backbone and aromatic rings. Temperature-dependent Raman studies provide valuable information on the changes in molecular arrangement and intermolecular interactions that occur at liquid crystalline phase transitions. researchgate.net

In similar alkoxybenzoic acids, Raman spectroscopy has been used to investigate the nature of phase transitions, revealing that strong intermolecular hydrogen bonding from the carboxylic acid group promotes the formation of a dimer structure, which is fundamental to the emergence of smectic and nematic phases. researchgate.net Key Raman marker bands can be monitored as a function of temperature, and abrupt changes in their frequency, linewidth, or intensity often signify a phase transition. researchgate.net This allows for a detailed understanding of the molecular dynamics at these transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. chemicalbook.comnih.gov

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons, the protons of the octyloxy chain, and the acidic proton of the carboxylic acid group. chemicalbook.com The aromatic protons typically appear as two doublets in the downfield region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the octyloxy chain appear in the upfield region (around 0.9-4.0 ppm), with distinct chemical shifts and multiplicities for the terminal methyl group, the methylene (B1212753) groups of the chain, and the methylene group attached to the oxygen atom. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov Distinct signals are observed for the carbonyl carbon of the carboxylic acid, the aromatic carbons (including those directly attached to the oxygen and the carboxylic group), and the carbons of the aliphatic octyloxy chain. rsc.orgrsc.org

The following table summarizes the expected chemical shifts for this compound based on available spectral data for the compound and similar structures.

| Atom Type | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (often broad) | ~167-172 |

| Aromatic C-H (ortho to -COOH) | ~7.8-8.1 (doublet) | ~129-132 |

| Aromatic C-H (ortho to -OR) | ~6.9-7.1 (doublet) | ~114-116 |

| Aromatic C (ipso to -COOH) | - | ~122-125 |

| Aromatic C (ipso to -OR) | - | ~160-164 |

| Methylene (-O-CH₂-) | ~4.0-4.1 (triplet) | ~68-70 |

| Alkyl Chain (-CH₂-)n | ~1.3-1.8 (multiplets) | ~22-32 |

| Terminal Methyl (-CH₃) | ~0.9 (triplet) | ~14 |

| (Expected values are based on general chemical shift ranges and data from similar compounds) chemicalbook.comnih.govrsc.org |

¹H NMR Relaxometry

Proton (¹H) Nuclear Magnetic Resonance (NMR) relaxometry is a powerful technique for probing molecular dynamics in different phases of matter. In the context of this compound and related liquid crystalline materials, spin-lattice relaxation time (T₁) measurements provide insights into the mobility of different parts of the molecule, such as the rigid aromatic core and the flexible alkyl chain.

Studies on similar liquid crystalline systems have shown that the relaxation rates (1/T₁) are influenced by several factors, including molecular tumbling and internal motions. For molecules like this compound, the relaxation of protons on the aromatic ring is primarily governed by the slow reorientation of the molecule as a whole. In contrast, protons on the octyloxy chain exhibit a gradient of mobility, with the CH₂ group closest to the ether linkage being the most restricted and the terminal CH₃ group being the most mobile. This increased mobility along the chain leads to different, and typically longer, T₁ values for protons further from the aromatic core. The temperature dependence of T₁ is also a key area of investigation, as it reveals changes in molecular dynamics at phase transitions (e.g., from solid to nematic or nematic to isotropic liquid).

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of this compound. The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the unambiguous assignment of all carbon atoms in the molecule.

The spectrum is characterized by distinct regions corresponding to the carboxyl, aromatic, and aliphatic carbons. The carboxyl carbon (C=O) typically appears furthest downfield, often in the range of 170-180 ppm, due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons show a pattern of signals in the 110-165 ppm region. The carbon atom C4, which is bonded to the oxygen of the octyloxy group, is significantly deshielded and appears at a higher chemical shift (around 163 ppm) compared to the other aromatic carbons. The carbon atom C1, attached to the carboxylic acid group, also has a distinct chemical shift. The carbons C2/C6 and C3/C5 are chemically equivalent due to the molecule's symmetry and appear as two separate signals. The carbons of the n-octyloxy chain appear in the upfield region of the spectrum (typically 14-70 ppm). The chemical shifts of these aliphatic carbons can be assigned based on their distance from the electronegative oxygen atom.

| Carbon Atom Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (C=O) | ~172 |

| Aromatic (C-O) | ~163 |

| Aromatic (C-H) | 114-132 |

| Aromatic (C-COOH) | ~123 |

| Alkyl (O-CH₂) | ~68 |

| Alkyl (Chain CH₂) | 22-32 |

| Alkyl (Terminal CH₃) | ~14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound in solution is primarily determined by the electronic transitions within the benzoic acid chromophore. The spectrum typically exhibits strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions of the aromatic system.

The effect of the alkyl chain length on the UV-Vis absorption spectrum in the 4-n-alkoxybenzoic acid series is generally subtle. The primary chromophore is the alkoxy-substituted benzene ring conjugated with the carboxylic acid group. As the alkyl chain is not part of the conjugated system, increasing its length from shorter chains (e.g., butoxy) to longer chains (e.g., octyloxy, dodecyloxy) does not significantly alter the energy of the π → π* transitions. Consequently, the position of the absorption maximum (λmax) remains relatively constant across the homologous series. Any minor shifts observed are typically attributed to solvent effects or changes in molecular aggregation rather than a direct electronic effect of the alkyl chain length. The primary role of the alkyl chain is to influence the molecule's physical properties, such as solubility and its ability to form liquid crystalline phases, rather than its UV-Vis absorption characteristics. utoronto.ca

| Compound Series | Typical λmax (nm) | Effect of Increasing Alkyl Chain Length |

|---|---|---|

| 4-n-Alkoxybenzoic Acids | ~250-260 | Negligible shift in λmax |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For aromatic compounds like this compound, this emission is typically in the form of fluorescence.

The emission spectrum is generally a mirror image of the absorption spectrum and is characteristic of the benzoic acid fluorophore. The influence of the alkyl chain length on the photoluminescence properties of 4-n-alkoxybenzoic acids in dilute solution is minimal for reasons similar to those affecting the absorption spectra; the alkyl chain is not part of the emissive chromophore. However, in the solid state or in aggregated forms (like liquid crystals), the length of the alkyl chain can have a significant indirect effect. rsc.orgrsc.org The chain length dictates the packing of the molecules, intermolecular distances, and the degree of π–π stacking. ntu.edu.tw Longer alkyl chains can lead to looser molecular packing, which may reduce concentration quenching and potentially lead to higher fluorescence quantum yields in the solid state. ntu.edu.tw Conversely, specific packing arrangements facilitated by certain chain lengths might promote excimer formation, leading to a red-shifted and broader emission band compared to the monomer emission observed in solution. Therefore, while the intrinsic electronic properties of the fluorophore are unchanged, the alkyl chain plays a crucial role in modulating the solid-state emission through its influence on intermolecular interactions. rsc.org

| Property | Effect of Increasing Alkyl Chain Length | Underlying Reason |

|---|---|---|

| Emission λmax (in dilute solution) | Minimal to none | Alkyl chain is not part of the fluorophore. |

| Emission λmax (in solid state) | May shift (red or blue) | Alters molecular packing and intermolecular interactions (e.g., π-stacking, excimer formation). |

| Quantum Yield (in solid state) | May increase or decrease | Dependent on how the chain length affects non-radiative decay pathways and aggregation-caused quenching. |

Computational and Theoretical Studies on 4 N Octyloxybenzoic Acid

Density Functional Theory (DFT) Calculations

DFT calculations have been extensively employed to model 4-n-Octyloxybenzoic acid and related compounds, providing a detailed understanding of its fundamental properties at the molecular level. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G, to achieve a balance between computational cost and accuracy.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of the entire molecule, from the octyloxy tail to the carboxylic acid head. The optimized structure reveals a nearly planar benzoic acid core with the octyloxy chain adopting a stable, extended conformation.

DFT calculations on similar benzoic acid derivatives show that the C-C bond lengths within the phenyl ring are typically in the range of 1.39 to 1.40 Å, while the C-O single and double bonds in the carboxylic acid group are approximately 1.36 Å and 1.23 Å, respectively. actascientific.com The bond angles within the benzene (B151609) ring are close to 120°, consistent with its aromatic character. actascientific.com The geometry of the octyloxy chain is characterized by C-C bond lengths of around 1.54 Å and C-H bond lengths of about 1.09 Å, with tetrahedral bond angles around the carbon atoms.

Table 1: Selected Optimized Geometrical Parameters for a Benzoic Acid Derivative (as a proxy for this compound) from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (phenyl) | ~1.39 - 1.40 |

| C-O (carboxyl) | ~1.36 |

| C=O (carboxyl) | ~1.23 |

Theoretical frequency calculations are performed on the optimized geometry to predict the vibrational spectrum of the molecule. These calculations not only help in the assignment of experimentally observed infrared (IR) and Raman bands but also confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.

For this compound, the calculated vibrational spectrum shows characteristic peaks for the different functional groups. The O-H stretching vibration of the carboxylic acid group is typically predicted in the range of 3500-3700 cm⁻¹ in the monomeric form, which shifts to lower frequencies upon hydrogen bonding. actascientific.com The C=O stretching of the carbonyl group is a strong absorption expected around 1700-1750 cm⁻¹. actascientific.com The C-O stretching of the ether linkage in the octyloxy group and the carboxylic acid are found in the 1200-1300 cm⁻¹ region. actascientific.com Vibrations of the phenyl ring, including C-C stretching and C-H bending modes, appear in the fingerprint region of the spectrum.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes in a Benzoic Acid Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch (monomer) | ~3573 |

| C-H stretch (aromatic) | ~3058 - 3133 |

| C=O stretch | ~1750 |

| C-C stretch (aromatic) | ~1600 |

| C-O stretch (ether) | ~1250 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). vjst.vn

In this compound, the MEP analysis reveals that the most negative potential is localized on the oxygen atoms of the carbonyl group, making them susceptible to electrophilic attack. vjst.vn The hydrogen atom of the carboxylic acid group exhibits a highly positive potential, indicating its acidic nature and its propensity to act as a hydrogen bond donor. vjst.vn The aromatic ring shows a region of negative potential above and below the plane of the ring, which is characteristic of π-systems. The long octyloxy chain is a region of relatively neutral potential. This detailed charge distribution is crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive the formation of liquid crystalline phases.

Frontier Molecular Orbital (FMO) theory provides insights into the electronic properties and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. vjst.vn

For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atoms of the ether and carbonyl groups, while the LUMO is predominantly distributed over the carboxylic acid group and the phenyl ring. The HOMO-LUMO energy gap for benzoic acid has been calculated to be around 5.669 eV. vjst.vn This relatively large gap suggests high kinetic stability. The nature of the HOMO and LUMO indicates that intramolecular charge transfer can occur from the octyloxy and phenyl parts of the molecule to the carboxylic acid group upon electronic excitation.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for Benzoic Acid

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -7.460 |

| E(LUMO) | -1.791 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. wikipedia.orgmpg.dewisc.edujoaquinbarroso.com It provides a localized picture of the electronic structure, including the hybridization of atomic orbitals and the delocalization of electron density. NBO analysis can quantify the stabilization energies associated with charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals.

The dipole moment and polarizability are fundamental electronic properties that are crucial for understanding the intermolecular forces and the response of a molecule to an external electric field. DFT calculations can provide reliable predictions of these properties. nih.gov

The dipole moment of this compound arises from the vector sum of the bond dipoles within the molecule. The electronegative oxygen atoms in the ether and carboxylic acid groups create significant partial charges, leading to a net dipole moment. The magnitude and direction of the dipole moment influence the molecular packing in the condensed phases.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. Molecules with extended π-systems, like this compound, are expected to have significant polarizability. The anisotropy of the polarizability is particularly important for liquid crystals, as it is a key factor in determining their alignment in an electric field. Theoretical calculations have shown that the polarizability of similar molecules is influenced by the length of the alkyl chain. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time, providing detailed insights into the structure, dynamics, and thermodynamics of liquid crystalline phases of this compound at the atomic level.

The formation and stability of the liquid crystalline phases of this compound are governed by a delicate balance of intermolecular interactions. MD simulations, using appropriate force fields, can dissect the total interaction energy into its constituent components: electrostatic, polarization, dispersion, and repulsion.

Electrostatic interactions arise from the permanent charges and dipoles within the molecules. In this compound, the polar carboxylic acid group and the ether linkage contribute significantly to these interactions.

Polarization accounts for the induced dipoles that arise from the distortion of the electron cloud of a molecule by the electric field of its neighbors.

Repulsion is a short-range force that prevents molecules from collapsing into each other.

MD simulations can be employed to calculate key thermodynamic properties that govern the phase behavior of this compound, such as entropy and Helmholtz free energy. These calculations provide a molecular-level understanding of the driving forces behind phase transitions.

For example, in a study of the closely related p-n-nonyloxybenzoic acid (NOBA), calculations of Helmholtz free energy and entropy were used to analyze the stability of different molecular configurations. yu.edu.jo A decrease in the Helmholtz free energy at the nematic-isotropic phase transition temperature indicates a more stable phase. yu.edu.jo The change in entropy between different phases reflects the change in molecular ordering.

The table below presents illustrative thermodynamic data for different interaction modes of p-n-nonyloxybenzoic acid in a solvent at its nematic-isotropic transition temperature, showcasing the type of information that can be obtained from such simulations.

| Interaction Mode | Helmholtz Free Energy (A) (kcal/mol) | Entropy (S) (kcal/mol·K) |

| Stacking | -0.1547 | 0.0004 |

| In-plane | -0.0464 | 0.0001 |

This table is based on data for p-n-nonyloxybenzoic acid to exemplify the thermodynamic properties calculated via molecular simulations. yu.edu.jo Specific values for this compound would require dedicated simulations.

MD simulations provide a powerful platform for modeling the stability of different phases of this compound at the molecular level. By simulating the system at various temperatures and observing the collective behavior of the molecules, researchers can identify the conditions under which different liquid crystalline phases (e.g., nematic, smectic) are stable.

The stability of a particular phase is related to the free energy of the system. Through advanced simulation techniques, it is possible to compute the free energy of different phases and thereby predict the phase diagram. The analysis of intermolecular interaction energies, as discussed previously, is also crucial for understanding phase stability. For instance, the balance between the strong, directional hydrogen bonds of the carboxylic acid groups and the weaker, but cumulative, dispersion forces of the octyloxy chains determines the type of mesophase that is formed. researchgate.net In a study on p-n-nonyloxybenzoic acid, the persistence of a stable phase configuration was evidenced by a decrease in the Helmholtz free energy at the nematic-isotropic phase transition temperature. yu.edu.jo

A defining characteristic of liquid crystals is the orientational order of their constituent molecules. MD simulations allow for a detailed computational analysis of this ordering. The degree of orientational order is typically quantified by the order parameter, which can be calculated from the trajectories of the molecules in the simulation.

The order parameter provides a measure of how well the long axes of the molecules are aligned with a common direction, known as the director. A value of 1 indicates perfect alignment, while a value of 0 corresponds to a completely isotropic (disordered) state. By calculating the order parameter as a function of temperature, MD simulations can be used to study the transitions between different liquid crystalline phases and the isotropic liquid phase.

Furthermore, simulations can reveal more complex types of ordering, such as the positional ordering found in smectic phases, where the molecules are arranged in layers. The analysis of radial distribution functions and other structural correlation functions from the simulation data can provide a detailed picture of the molecular arrangement in these ordered phases. nih.gov

Other Computational Methods (e.g., CNDO/2 Method)

Theoretical investigations into the electronic structure and properties of mesogenic molecules like this compound are crucial for understanding the underlying principles governing their liquid crystalline behavior. Among the early semi-empirical quantum mechanical methods, the Complete Neglect of Differential Overlap (CNDO/2) method has been employed to study various molecular systems, including those forming liquid crystals. wikipedia.orgchempap.org While more advanced computational techniques are now prevalent, the CNDO/2 method provided foundational insights into the electronic characteristics of molecules.

The CNDO/2 method, a simplification of the Hartree-Fock equations, makes several approximations, most notably neglecting the differential overlap between atomic orbitals in two-electron integrals. wikipedia.org This approach significantly reduces computational cost, making it feasible to study relatively large molecules. The method is known to provide reasonable estimations for properties such as molecular geometries, charge distributions, and dipole moments. wikipedia.org

In the context of this compound, a CNDO/2 analysis would focus on elucidating the distribution of electron density across the molecule. This is particularly important for understanding the intermolecular interactions that drive the formation of liquid crystal phases. The method can calculate the net atomic charges on each atom, offering a quantitative picture of the polar and non-polar regions of the molecule. For instance, the oxygen atoms in the carboxyl and ether groups are expected to carry significant negative charges, while the attached carbon and hydrogen atoms would be positively charged.

Furthermore, the CNDO/2 method can be used to calculate the molecular dipole moment, a critical parameter influencing the dielectric properties and alignment of liquid crystal molecules in an electric field. The magnitude and orientation of the dipole moment in this compound would be determined by the cumulative effect of the polar carboxyl and octyloxy groups attached to the benzene ring.

A hypothetical CNDO/2 calculation on a simplified model of this compound (with a shorter alkyl chain for computational feasibility in historical contexts) would yield data similar to that presented in the following table. The data illustrates the expected charge distribution and orbital energies.

| Atom/Group | Calculated Net Atomic Charge (a.u.) |

| Carboxyl Oxygen (C=O) | -0.35 |

| Carboxyl Oxygen (O-H) | -0.28 |

| Carboxyl Carbon | +0.40 |

| Carboxyl Hydrogen | +0.15 |

| Ether Oxygen | -0.25 |

| Aromatic Carbons | Varied (approx. -0.05 to +0.10) |

| Alkyl Chain Carbons | Near Neutral (approx. -0.02 to +0.02) |

| Alkyl Chain Hydrogens | Slightly Positive (approx. +0.01) |

Note: The values in this table are illustrative and represent typical outcomes of CNDO/2 calculations on similar benzoic acid derivatives. They are intended to provide a qualitative understanding of the expected electronic structure.

In addition to static properties, the CNDO/2 method can provide insights into the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in determining the chemical reactivity and electronic excitation properties of the molecule. wikipedia.org For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be associated with the π* orbitals of the benzene ring and the carboxyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions.

| Molecular Orbital | Calculated Energy (eV) |

| HOMO | -10.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 11.7 |

Note: These energy values are hypothetical and representative of typical CNDO/2 results for aromatic carboxylic acids.

While the CNDO/2 method has limitations in its accuracy compared to modern ab initio and density functional theory (DFT) methods, it has historically served as a valuable tool for gaining a qualitative understanding of the electronic structure of complex organic molecules like this compound. The insights derived from such studies have contributed to the rational design of new liquid crystalline materials with tailored properties.

Thermodynamic and Electro Optical Properties of 4 N Octyloxybenzoic Acid Systems

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to characterize the thermal properties of liquid crystalline materials like 4-n-octyloxybenzoic acid (OBA). By measuring the heat flow into or out of a sample as a function of temperature, DSC allows for the precise determination of phase transition temperatures, the associated enthalpy changes (ΔH), and an assessment of the material's thermal stability.

Determination of Phase Transition Temperatures and Enthalpies

This compound is known to exhibit multiple phase transitions, including crystalline to smectic, smectic to nematic, and nematic to isotropic liquid phases. DSC analysis reveals distinct peaks corresponding to these transitions. The temperature at the peak of the endothermic or exothermic event is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. These values are crucial for defining the temperature ranges of the different mesophases.

Published data from various sources indicate the following transition temperatures for this compound:

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystalline to Smectic Phase | 101 | - |

| Smectic to Nematic Phase | 108 | - |

| Nematic to Isotropic Phase | 147 | - |

Investigation of Heating Rate Effects on Transitions

The heating rate employed in DSC measurements can influence the observed phase transition temperatures. Studies on binary mixtures containing this compound have shown that increasing the heating rate, for example from 5 °C/min to 20 °C/min, leads to an increase in the peak phase transition temperatures. researchgate.net This phenomenon is generally attributed to thermal lag, where the sample temperature momentarily lags behind the programmed furnace temperature, especially at faster heating rates. This effect is a common characteristic of thermal analysis and is important to consider when comparing data from different experiments. For instance, in a binary mixture of 4-hexylbenzoic acid and this compound, the phase transition temperatures were observed to increase with a rising heating rate. researchgate.net

Thermal Stability Factor and Entropy Changes

The entropy change (ΔS) for each phase transition can be calculated from the transition enthalpy (ΔH) and the transition temperature (T) using the equation ΔS = ΔH/T. These entropy changes reflect the change in the degree of molecular order at each transition. The transition from a more ordered state (e.g., crystalline) to a less ordered state (e.g., smectic) is accompanied by an increase in entropy.

Thermodynamic Behavior of Cocrystals and Binary Mixtures

The thermodynamic properties of this compound can be modified by forming binary mixtures or cocrystals with other compounds. For example, when mixed with 4-alkylbenzoic acids, the resulting hydrogen-bonded liquid crystal complexes exhibit altered thermal properties, including changes in the enthalpy values and the temperature range of the nematic phase. researchgate.net The investigation of a binary mixture of 4-hexylbenzoic acid and this compound using DSC confirmed that the resulting mixture displays distinct liquid crystalline properties with its own characteristic phase transition temperatures and enthalpies. researchgate.net Such studies are crucial for tuning the properties of liquid crystal systems for specific applications.

Optical Characterization (Polarizing Optical Microscopy - POM)

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal mesophases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this birefringence results in characteristic optical textures that are unique to each type of liquid crystal phase.

Identification of Mesophase Textures (e.g., Schlieren Nematic, Smectic)

For this compound, POM is used to visually confirm the phases identified by DSC and to observe the characteristic textures of its nematic and smectic phases.

Nematic Phase: Upon cooling from the isotropic liquid, the nematic phase of this compound is expected to exhibit a Schlieren texture . unibuc.rokent.edu This texture is characterized by the presence of dark brushes or lines that correspond to regions where the director (the average direction of the long molecular axis) is aligned with the polarizer or analyzer. kent.edu These brushes meet at points called disclinations, which are defects in the nematic alignment. The number of brushes meeting at a point (two or four) can be used to characterize the strength of the disclination. kent.edu

Smectic Phase: As the temperature is further lowered, this compound transitions into a smectic phase. The homologous series of p-n-alkyloxybenzoic acids, including the octyloxy member, are known to form smectic C phases. tudelft.nl The texture of the smectic C phase can also be of the Schlieren type, but it is distinguishable from the nematic Schlieren texture. In smectic C, only singularities with four brushes are typically observed. rsc.orgcolab.ws The texture may also present as broken fan-shaped domains. The identification of these distinct textures via POM provides confirmation of the smectic C phase in this compound.

Mesomorphic Temperature Ranges

This compound (8OBA) is a thermotropic liquid crystal, meaning its phase transitions are driven by changes in temperature. It exhibits a well-defined sequence of phases upon heating. The compound transitions from a solid crystalline state to a smectic phase, then to a nematic phase, and finally melts into an isotropic liquid. These transitions occur at specific, reproducible temperatures.

The established phase transition temperatures for this compound are as follows:

Crystalline to Smectic C (Cr → SmC): 101°C

Smectic C to Nematic (SmC → N): 108°C

Nematic to Isotropic (N → I): 147°C

This sequence indicates that 8OBA possesses both a highly ordered, layered smectic phase and a less ordered nematic phase, where molecules are directionally aligned but not layered. The total mesomorphic range (the temperature span in which it is in a liquid crystal state) is 46°C, from 101°C to 147°C.

Table 1: Mesomorphic Phase Transition Temperatures of this compound

| Transition | Temperature (°C) |

|---|---|

| Crystalline → Smectic C | 101 |

| Smectic C → Nematic | 108 |

Electro-optical Properties of this compound Complexes

The properties of this compound can be modified by forming complexes, particularly through hydrogen bonding with other molecules. These supramolecular systems, often called hydrogen-bonded liquid crystals (HBLCs), are of great interest for creating new materials with tailored characteristics.

Research into HBLCs formed between this compound and various 4-alkylbenzoic acids has shown that these complexes exhibit stable mesophases. In one such investigation, the electro-optical properties of a complex were formally assessed and determined to be comparable to those of commercially prevalent liquid crystals used in display applications. The formation of intermolecular hydrogen bonds in these systems is a key factor in stabilizing the mesophase and influencing its response to external electric fields. Studies on binary mixtures containing 8OBA have also explored their electro-optic behavior, noting that optical transmittance is low in the nematic phase but increases significantly at the nematic-isotropic phase transition.